molecular formula C23H22N4O2S B2802636 N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE CAS No. 850237-60-4

N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE

Cat. No.: B2802636
CAS No.: 850237-60-4
M. Wt: 418.52
InChI Key: WXHLFYYHFURKDY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanyl acetamide moiety linked to a 4-ethoxyphenyl group. The core pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal and agrochemical applications, often contributing to bioactivity through interactions with enzymes or receptors .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-29-19-11-9-18(10-12-19)26-21(28)15-30-22-13-16(2)25-23-20(14-24-27(22)23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHLFYYHFURKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the core structure.

    Attachment of the sulfanylacetamide moiety: This final step involves the reaction of the intermediate compound with a sulfanylacetamide reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent protein kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with derivatives bearing pyrazolo[1,5-a]pyrimidine or related heterocyclic cores. Key comparisons include:

Compound Name / ID Core Structure Substituents (R-group) Molecular Weight (g/mol) Key Physicochemical Notes
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Ethoxyphenyl ~424 (calculated) Ethoxy enhances lipophilicity
N-(3-Chloro-4-methylphenyl)-... Pyrazolo[1,5-a]pyrimidine 3-Chloro-4-methylphenyl 422.93 Chloro group increases electrophilicity
Compound 8t 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl 428.5 Chloro and methyl groups influence solubility
VUAA-1 (Orco agonist) 1,2,4-Triazole 4-Ethylphenyl Not reported Triazole core favors π-π interactions

Key Observations :

  • Substituents like ethoxy (electron-donating) vs. chloro (electron-withdrawing) modulate electronic properties, affecting reactivity and binding .

Biological Activity

N-(4-Ethoxyphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxyphenyl group and a pyrazolo[1,5-a]pyrimidine moiety, which are known for their diverse biological activities. The presence of the sulfanyl group enhances its potential as a bioactive agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies have indicated that it may exhibit similar potency to established anti-inflammatory drugs such as indomethacin .
  • Cell Cycle Regulation : It may also interact with cyclin-dependent kinases (CDKs), which are vital for cell cycle progression. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for anticancer therapy .
  • Antioxidant Activity : Some derivatives within the same chemical family have demonstrated antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases .

Biological Activity Assays

The efficacy of this compound has been evaluated through various biological assays:

Assay Type Description Results
COX InhibitionTested against COX-1 and COX-2 enzymesIC50 values comparable to indomethacin
Cytotoxicity AssaysEvaluated on various cancer cell linesSignificant reduction in cell viability
Antioxidant ActivityDPPH radical scavenging assayNotable scavenging activity observed

Case Studies

Several studies have documented the biological effects of compounds similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that compounds with similar structures inhibited PGE2 production via COX inhibition, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Research indicated that pyrazolo[1,5-a]pyrimidine derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Neuroprotective Effects : Some derivatives have been shown to provide neuroprotection in models of neurodegenerative diseases, indicating broader therapeutic applications beyond oncology and inflammation .

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